3-ethynyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole
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Overview
Description
3-ethynyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole is a heterocyclic compound that contains both pyrrole and triazole rings
Preparation Methods
The synthesis of 3-ethynyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole typically involves cyclization reactions. One common method is the reaction of hydrazonoyl halides with alkynes under specific conditions. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-ethynyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
3-ethynyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole has several scientific research applications:
Medicinal Chemistry: It is used in the development of necroptosis inhibitors, which are potential therapeutic agents for treating inflammatory diseases, neurodegenerative diseases, and cancers.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-ethynyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole involves its interaction with specific molecular targets. For instance, in the context of necroptosis inhibition, the compound binds to the allosteric pocket of receptor-interacting protein kinase 1 (RIPK1), inhibiting its activity and thereby preventing the necroptosis pathway . This interaction disrupts the formation of necrosomes, which are essential for the necroptosis process.
Comparison with Similar Compounds
3-ethynyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole can be compared with other similar compounds, such as:
6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: This compound also contains a pyrrole and triazole ring but differs in its hydrogenation state and substitution pattern.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities but different structural features.
The uniqueness of this compound lies in its ethynyl group, which imparts distinct reactivity and potential for further functionalization.
Properties
IUPAC Name |
3-ethynyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-2-6-8-9-7-4-3-5-10(6)7/h1H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVPVTDLIKAZBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NN=C2N1CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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